

5-Nitroisatin (CAS: 611-09-6): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Nitroisatin

Cat. No.: B147319

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This technical guide provides an in-depth overview of **5-Nitroisatin** (CAS: 611-09-6), a key chemical intermediate with significant applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a centralized resource on its physicochemical properties, synthesis, and biological activities, complete with detailed experimental protocols and pathway diagrams.

Core Physicochemical Properties

5-Nitroisatin is a derivative of isatin, characterized by the presence of a nitro group at the 5-position of the indole ring. This substitution significantly influences its chemical reactivity and biological profile. The compound typically appears as an orange-yellow to orange crystalline powder.^[1]

Property	Value	Reference(s)
CAS Number	611-09-6	[1]
Molecular Formula	C ₈ H ₄ N ₂ O ₄	[1]
Molecular Weight	192.13 g/mol	[1]
Melting Point	251-258 °C (with decomposition)	[1]
Appearance	Orange-yellow to orange crystalline powder	[1]
Solubility	Limited solubility in water; Soluble in organic solvents such as ethanol and acetone.	[1]
IUPAC Name	5-nitro-1H-indole-2,3-dione	[1]

Synthesis of 5-Nitroisatin

The most common and well-established method for the synthesis of **5-Nitroisatin** is through the electrophilic nitration of isatin.[1] This reaction utilizes a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the C-5 position of the isatin scaffold.[2]

Experimental Protocol: Synthesis of 5-Nitroisatin from Isatin

Materials:

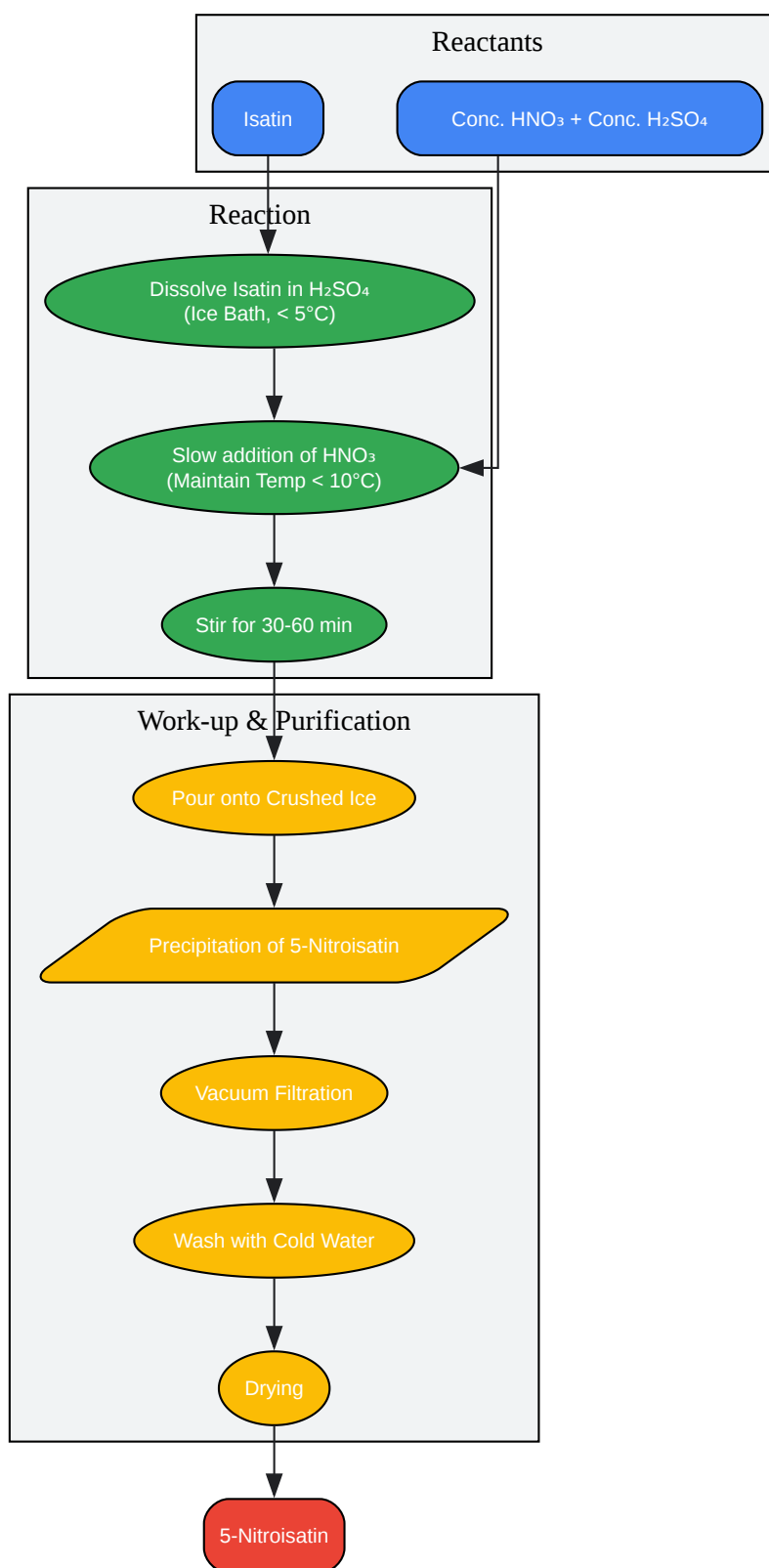
- Isatin
- Concentrated Sulfuric Acid (H₂SO₄)
- Fuming Nitric Acid (HNO₃)
- Crushed Ice

- Distilled Water
- Ice-salt bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, add isatin to pre-cooled concentrated sulfuric acid in an ice-salt bath.
- Stir the mixture until the isatin is completely dissolved, maintaining the temperature below 5 °C.
- Slowly add fuming nitric acid dropwise to the solution using a dropping funnel. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side product formation.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
- Carefully pour the reaction mixture over a large volume of crushed ice with constant stirring.
- A yellow precipitate of **5-Nitroisatin** will form.
- Allow the ice to melt completely, then collect the precipitate by vacuum filtration.
- Wash the collected solid with copious amounts of cold distilled water until the washings are neutral to litmus paper.
- Dry the purified **5-Nitroisatin** in a desiccator or a vacuum oven at a low temperature.

Logical Workflow for Synthesis:



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Fig. 1: Synthesis Workflow of **5-Nitroisatin**.

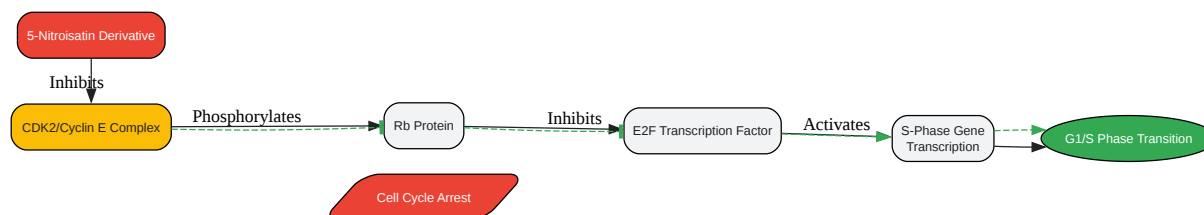
Biological Activities and Applications in Drug Discovery

5-Nitroisatin serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The electron-withdrawing nature of the nitro group enhances the reactivity of the isatin core, making it a valuable starting material for the synthesis of novel therapeutic agents.

Anticancer Activity

Derivatives of **5-Nitroisatin** have demonstrated significant potential as anticancer agents.[3][4][5] One of the key mechanisms of action is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[6][7] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, **5-Nitroisatin** derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of CDK2 Inhibition:



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Fig. 2: CDK2 Inhibition Pathway by a **5-Nitroisatin** Derivative.

Experimental Protocol: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation,

and cytotoxicity.[8][9][10]

Materials:

- Cancer cell line (e.g., MCF-7)[3][5][11]
- Complete cell culture medium
- 96-well plates
- **5-Nitroisatin** derivative stock solution (in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Treat the cells with various concentrations of the **5-Nitroisatin** derivative. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC_{50} value (the concentration that inhibits 50% of cell growth) can then be determined.

Antimicrobial Activity

Various derivatives of **5-Nitroisatin** have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.^[1] The isatin scaffold is a known pharmacophore in many antimicrobial agents.

Experimental Protocol: Agar Well Diffusion for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.^{[12][13][14][15][16]}

Materials:

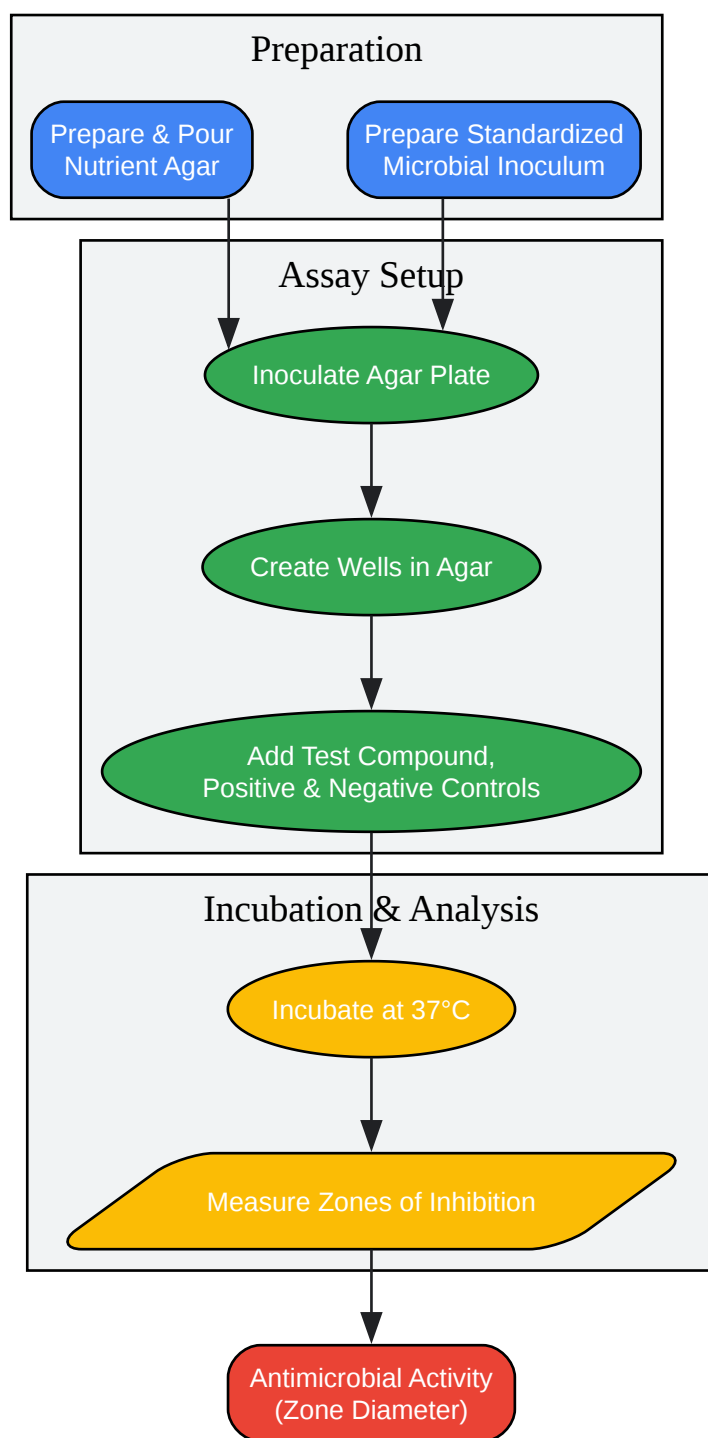
- Bacterial or fungal strains
- Nutrient agar or other suitable agar medium
- Sterile petri dishes
- Sterile cork borer
- **5-Nitroisatin** derivative stock solution
- Positive control (standard antibiotic)
- Negative control (solvent)
- Incubator

Procedure:

- **Media Preparation:** Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

- **Inoculation:** Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.
- **Well Creation:** Use a sterile cork borer to create wells of a uniform diameter in the agar.
- **Sample Addition:** Add a defined volume of the **5-Nitroisatin** derivative solution, positive control, and negative control into separate wells.
- **Incubation:** Incubate the plates at an appropriate temperature for 18-24 hours for bacteria or longer for fungi.
- **Zone of Inhibition Measurement:** After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Testing:



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Fig. 3: Agar Well Diffusion Assay Workflow.

Conclusion

5-Nitroisatin is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the fields of oncology and microbiology, make it a compound of significant interest for further research and drug development. The protocols and information provided in this guide are intended to facilitate and standardize the investigation of this promising scaffold.

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